Mycalolide-B

Übersicht

Beschreibung

Synthesis Analysis

The total synthesis of Mycalolide-B involves complex chemical reactions, highlighting the challenges and innovations in synthetic organic chemistry. Kita et al. (2015) described an asymmetric total synthesis of mycalolides A and B, utilizing olefin metathesis, esterification, Julia-Kocienski olefination, and enamide formation as key steps (Kita et al., 2015). Furthermore, Suenaga et al. (2006) focused on synthesizing mycalolide analogs to explore their biological activity, using Roush crotylboration, Evans aldol reaction, and Paterson aldol reaction (Suenaga et al., 2006).

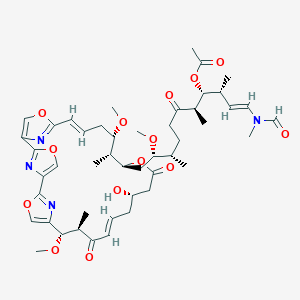

Molecular Structure Analysis

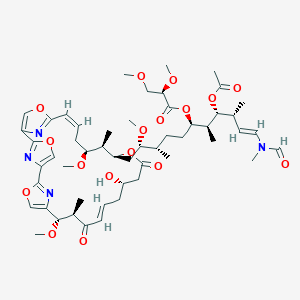

The molecular structure of Mycalolide-B is characterized by a complex macrolide framework, which includes multiple oxazole rings and a large macrolactone ring. This structure is essential for its biological activity, particularly its interaction with actin filaments in cells.

Chemical Reactions and Properties

Mycalolide-B's chemical reactivity is closely tied to its macrolide and oxazole components. The synthesis and modification of these components through chemical reactions like ring-closing metathesis (RCM) and cross-metathesis are crucial for obtaining Mycalolide-B and its analogs with desired properties (Kita et al., 2010).

Physical Properties Analysis

The physical properties of Mycalolide-B, including solubility, melting point, and optical rotation, are influenced by its macrolide structure. These properties are important for its formulation and application in research settings.

Chemical Properties Analysis

Mycalolide-B exhibits specific chemical properties, such as the ability to depolymerize actin filaments. This activity is central to its biological effects and potential research applications. Cavolo et al. (2015) found that Mycalolide-B acts as a dynactin dissociator, selectively abolishing retrograde axonal transport of dense-core vesicles in neurons (Cavolo et al., 2015).

Wissenschaftliche Forschungsanwendungen

Actin Depolymerizing Agent : Mycalolide B acts as a novel actin depolymerizing agent. It quickly depolymerizes F-actin and forms a complex with G-actin, which can serve as a pharmacological tool for analyzing actin-mediated cell functions (Saito et al., 1994).

Inhibitor of Actomyosin ATPase : It also inhibits smooth muscle contractions and actomyosin ATPase activity, suggesting its selectivity in inhibiting actin-myosin interaction (Hori et al., 1993).

Effect on Axonal Transport : Mycalolide B has been shown to dissociate dynactin and abolish retrograde axonal transport of dense-core vesicles in neurons, indicating its role in axonal transport (Cavolo et al., 2015).

Role in HIV-1 Protein Transport : It blocks the production of HIV-1 in infected cells by disrupting the transport processes of HIV-1 proteins within the host cells (Sasaki et al., 2004).

Cellular Morphology and Cytokinesis : Mycalolide B affects nuclear morphology in cancer cells, indicating its role in cellular morphology and cytokinesis processes (Hayashi-Takanaka et al., 2019).

Inhibition of Cancer Cell Invasion : It's a potent inhibitor of HER2 cancer cell invasion and has potential as a basis for actin-targeted therapy for metastatic cancers (Williams et al., 2016).

Platelet Aggregation Effects : Mycalolide B influences platelet aggregation by interfering with actin polymerization, demonstrating its potential in studying the role of actin polymerization in cells (Sugidachi et al., 1998).

Cytotoxic Properties : Various studies have explored its cytotoxic properties against different cell lines, highlighting its potential in cancer research (Matsunaga et al., 1998).

Synthesis and Analogs : Research has been conducted on the synthesis of mycalolide analogs and their biological activities, expanding the potential applications of mycalolide B in various fields (Suenaga et al., 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N4O17/c1-30(19-20-42(73-52(62)45(66-11)28-63-8)34(5)48(71-35(6)58)31(2)21-22-56(7)29-57)43(65-10)24-44-33(4)41(64-9)17-14-18-46-53-38(26-68-46)50-55-39(27-70-50)51-54-37(25-69-51)49(67-12)32(3)40(60)16-13-15-36(59)23-47(61)72-44/h13-14,16,18,21-22,25-27,29-34,36,41-45,48-49,59H,15,17,19-20,23-24,28H2,1-12H3/b16-13+,18-14-,22-21+/t30-,31+,32-,33+,34-,36-,41-,42+,43-,44-,45+,48+,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDMLFOHENLMIN-RKRPCCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@H]([C@H](C(=O)/C=C/C[C@@H](CC(=O)O[C@H]1C[C@@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@@H](COC)OC)OC)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74N4O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1027.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 6440825 | |

CAS RN |

122752-21-0 | |

| Record name | Mycalolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122752210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)

![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)

![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)